1-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide
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Overview
Description
1-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide is a chemical compound that features both fluorine and trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of organic molecules. The presence of fluorine atoms often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Scientific Research Applications
1-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in drug development.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide can be compared to other fluorinated compounds, such as trifluoromethylpyridines and trifluoromethylbenzenes. These compounds share similar properties due to the presence of the trifluoromethyl group, but each has unique characteristics that make them suitable for different applications. For example, trifluoromethylpyridines are widely used in agrochemicals and pharmaceuticals, while trifluoromethylbenzenes are often used in materials science .
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO2S/c10-8-4-2-1-3-7(8)5-17(15,16)14-6-9(11,12)13/h1-4,14H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSFYHHGNILPNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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